molecular formula C27H23NO5 B2734572 6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 872198-07-7

6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No. B2734572
CAS RN: 872198-07-7
M. Wt: 441.483
InChI Key: MCQYOEISEVNZCD-UHFFFAOYSA-N
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Description

The compound “6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound. Quinolinones are often bioactive and could be used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, a benzyl group at the 6-position, an ethoxybenzoyl group at the 8-position, and a dioxino ring fused to the quinolinone .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the quinolinone could undergo nucleophilic addition reactions, while the benzyl and ethoxybenzoyl groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

properties

IUPAC Name

6-benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-2-31-20-10-8-19(9-11-20)26(29)22-17-28(16-18-6-4-3-5-7-18)23-15-25-24(32-12-13-33-25)14-21(23)27(22)30/h3-11,14-15,17H,2,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQYOEISEVNZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

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